![molecular formula C12H14N2O3 B2563798 1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone CAS No. 56915-83-4](/img/structure/B2563798.png)
1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone” is a chemical compound with the linear formula C12H14N2O3 . It is used in a variety of experiments, ranging from biochemical and physiological effects to drug synthesis and development.
Molecular Structure Analysis
The molecular structure of “1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone” is represented by the linear formula C12H14N2O3 . Unfortunately, the search results do not provide more detailed information about the molecular structure.Scientific Research Applications
- The nitroketene N,S-acetal scaffold has attracted attention due to its potential as a versatile building block for drug discovery. Medicinal chemists explore its pharmacophore space, leveraging its sp³-hybridization and non-planarity (a phenomenon called “pseudorotation”). Researchers have designed bioactive molecules containing the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
- Oktay et al. prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones and evaluated their inhibitory activity against human carbonic anhydrase (CA) isoenzymes (hCA I and hCA II). These enzymes play roles in diseases such as retinal disorders and glaucoma .
- Indole derivatives derived from pyrrolidine have been investigated for their in vitro antitubercular activity. These compounds were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) by Desai et al. The pyrrolidine-based derivatives showed promise in combating tuberculosis .
- The pyrrolidine ring serves as a versatile scaffold in heterocyclic synthesis. Researchers have used it to construct various functional molecules, including those with imidazole moieties. Imidazoles find applications in diverse fields, making this area of study relevant .
- The stereogenicity of pyrrolidine carbons influences drug behavior. Different stereoisomers can lead to distinct biological profiles. Medicinal chemists consider this when designing new pyrrolidine-based compounds .
Medicinal Chemistry and Drug Development
Carbonic Anhydrase Inhibition
Antitubercular Activity
Heterocyclic Synthesis
Stereochemistry and Chiral Drug Design
Safety and Hazards
The safety data sheet (SDS) for “1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone” includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
properties
IUPAC Name |
1-(2-nitro-5-pyrrolidin-1-ylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-9(15)11-8-10(13-6-2-3-7-13)4-5-12(11)14(16)17/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRIEOSOMTUZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.